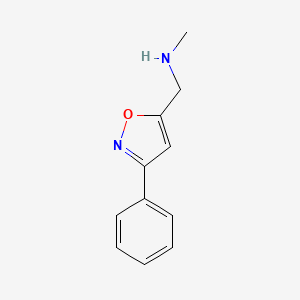

2-(4-Clorofenil)-5-metil-1H-imidazol

Descripción general

Descripción

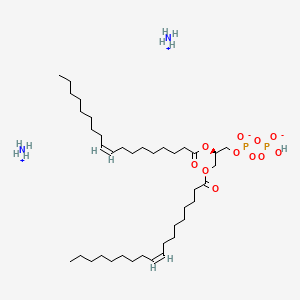

2-(4-Chlorophenyl)-5-methyl-1h-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is an imidazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in the field of medicine and biochemistry.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These compounds typically interact with their targets by binding to them, which can result in changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

For instance, the isomeric composition of organic pollutants like DDT can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of pathogens, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings.

Direcciones Futuras

There are several future directions for the study of 2-(4-Chlorophenyl)-5-methyl-1h-imidazole. One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, the use of this compound as a fluorescent probe in bioimaging could be further explored. Finally, the development of new synthesis methods for this compound could lead to improved yields and increased availability for research purposes.

Conclusion:

In conclusion, 2-(4-Chlorophenyl)-5-methyl-1h-imidazole is a chemical compound that has significant potential for scientific research. It has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

El compuesto se ha utilizado en la síntesis de derivados que han mostrado una prometedora actividad antimicrobiana . Estos derivados han sido efectivos contra bacterias Gram-positivas y Gram-negativas, así como contra especies fúngicas . Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.

Actividad Anticancerígena

El compuesto también se ha utilizado en la síntesis de derivados que han mostrado actividad antiproliferativa o anticancerígena . En particular, estos derivados han sido efectivos contra la línea celular de adenocarcinoma de mama humano positivo para el receptor de estrógeno (MCF7) . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos fármacos anticancerígenos.

Diseño de Fármacos

El compuesto se ha utilizado en estudios de acoplamiento molecular para comprender su interacción con varios receptores . Esta información puede utilizarse en el diseño racional de nuevos fármacos con mayor eficacia y menos efectos secundarios .

Síntesis de Nuevos Compuestos

El compuesto es un valioso bloque de construcción en la síntesis de nuevos compuestos . Estos nuevos compuestos pueden tener una variedad de aplicaciones en diferentes campos de la investigación científica .

Estudio de Estructuras Moleculares

El compuesto se ha utilizado en el estudio de estructuras moleculares . La información obtenida de estos estudios puede utilizarse para comprender las propiedades del compuesto y sus derivados, y para predecir su comportamiento en diferentes condiciones .

Interacción con el Receptor MMP-2

El compuesto se ha utilizado en estudios para comprender su interacción con el receptor de metaloproteinasa MMP-2 . Esta información puede utilizarse en el desarrollo de nuevos fármacos que se dirigen a este receptor .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVXRUKMAHOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956772 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35345-09-6 | |

| Record name | NSC122446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)